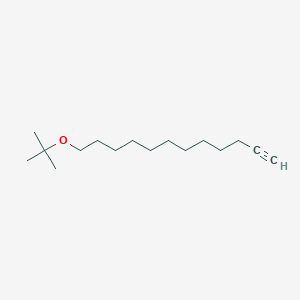![molecular formula C12H25NOS B14289838 S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate CAS No. 120224-38-6](/img/structure/B14289838.png)
S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industry. The compound’s structure includes a diethylamino group, an ethylbutanethioate moiety, and a sulfur atom, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate typically involves the reaction of 2-ethylbutanethioic acid with 2-(diethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize the conversion of reactants to the desired product. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate involves its interaction with various molecular targets, including enzymes and cellular receptors. The compound’s diethylamino group can form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. The sulfur atom can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Similar structure but with an ethylphosphonothioate group instead of an ethylbutanethioate group.
VG (nerve agent):
Uniqueness
S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
120224-38-6 |
|---|---|
Molekularformel |
C12H25NOS |
Molekulargewicht |
231.40 g/mol |
IUPAC-Name |
S-[2-(diethylamino)ethyl] 2-ethylbutanethioate |
InChI |
InChI=1S/C12H25NOS/c1-5-11(6-2)12(14)15-10-9-13(7-3)8-4/h11H,5-10H2,1-4H3 |
InChI-Schlüssel |
BETLVLKRBCSWTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)SCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)

methanone](/img/structure/B14289776.png)
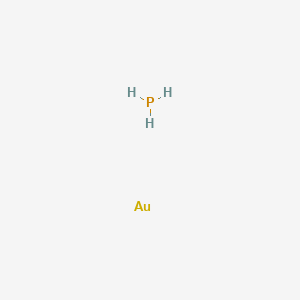
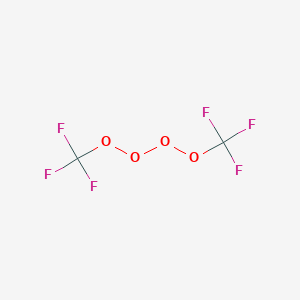
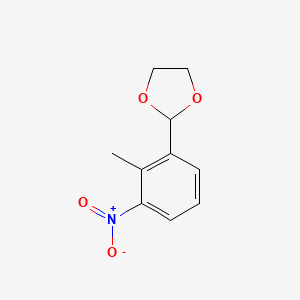
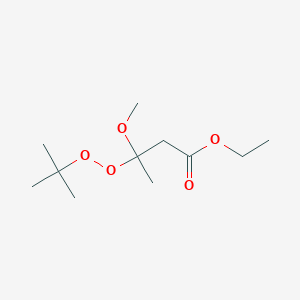
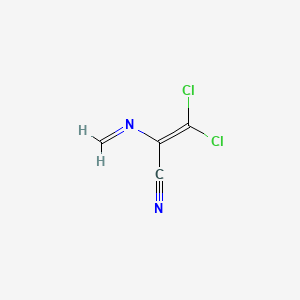
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
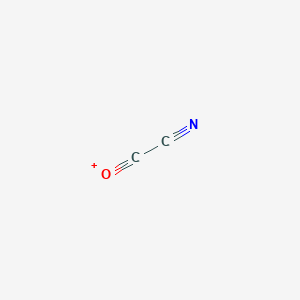
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)

